molecular formula C17H16ClN3O3 B5717210 5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide

5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide

Cat. No.: B5717210
M. Wt: 345.8 g/mol
InChI Key: MVHCKAGWKATJMF-UHFFFAOYSA-N
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Description

5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Chlorination: The pyrazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Coupling Reactions: The chloropyrazole and furan rings are coupled using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Amidation: The final step involves the amidation of the coupled product with 4-methoxybenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyrazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a subject of interest for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the synthesis of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of 5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-bromopyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide
  • 5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-hydroxyphenyl)methyl]furan-2-carboxamide
  • 5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide

Uniqueness

The uniqueness of 5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring provides aromatic stability, while the chloropyrazole and methoxyphenyl groups offer sites for further functionalization and interaction with biological targets.

Properties

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-23-14-4-2-12(3-5-14)8-19-17(22)16-7-6-15(24-16)11-21-10-13(18)9-20-21/h2-7,9-10H,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHCKAGWKATJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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